molecular formula C6H11BrO3 B8595029 3-(3-Bromopropoxy)propanoic acid CAS No. 690999-00-9

3-(3-Bromopropoxy)propanoic acid

Cat. No.: B8595029
CAS No.: 690999-00-9
M. Wt: 211.05 g/mol
InChI Key: SYTNZSXWPIGPMT-UHFFFAOYSA-N
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Description

3-(3-Bromopropoxy)propanoic acid (CAS 690999-00-9) is a brominated aliphatic carboxylic acid that serves as a versatile chemical building block and synthetic intermediate for research and development purposes. With the molecular formula C6H11BrO3 and a molecular weight of 211.054 g/mol , this compound features two distinct functional groups—a terminal bromine and a carboxylic acid—linked by a propoxy chain. This bifunctional nature allows researchers to employ it in various organic synthesis pathways, including nucleophilic substitution reactions via the bromoalkane moiety and condensation or conjugation reactions through the carboxylic acid group. Its structure makes it a valuable precursor for synthesizing more complex molecules for applications in medicinal chemistry, materials science, and the development of chemical probes. The compound has been utilized in patented synthetic routes, demonstrating its practical utility in industrial R&D contexts . As with all such specialized reagents, this product is intended for research use only in laboratory settings and is not meant for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Properties

CAS No.

690999-00-9

Molecular Formula

C6H11BrO3

Molecular Weight

211.05 g/mol

IUPAC Name

3-(3-bromopropoxy)propanoic acid

InChI

InChI=1S/C6H11BrO3/c7-3-1-4-10-5-2-6(8)9/h1-5H2,(H,8,9)

InChI Key

SYTNZSXWPIGPMT-UHFFFAOYSA-N

Canonical SMILES

C(COCCC(=O)O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs of 3-(3-Bromopropoxy)propanoic acid, focusing on substituents, molecular weights, and biological activities:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Activities Reference ID
3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid Bromo-triazole ring substitution C₅H₆BrN₃O₂ 220.03 Potential antimicrobial/coordination chemistry applications
3-(5-Bromo-2-methoxyphenyl)propanoic acid Bromo-methoxy-phenyl substitution C₁₀H₁₁BrO₃ 259.10 Research applications in organic synthesis
3-(2-Bromo-4-fluorophenyl)propanoic acid Bromo-fluoro-phenyl substitution C₉H₈BrFO₂ 247.06 Intermediate in drug discovery
3-(3-Bromo-2-fluorophenyl)propanoic acid Bromo-fluoro-phenyl substitution C₉H₈BrFO₂ 247.06 Structural studies and synthetic utility
3-(3-Chloro-4-hydroxyphenyl)propanoic acid Chloro-hydroxy-phenyl substitution C₉H₉ClO₃ 200.62 Antimicrobial activity (E. coli, S. aureus)
3-(Methylthio)propanoic acid methyl ester Methylthio-ester substitution C₅H₁₀O₂S 134.19 Aroma compound in pineapples
3-(4-Hydroxy-3-nitrophenyl)propanoic acid Nitro-hydroxy-phenyl substitution C₉H₉NO₅ 211.17 Laboratory research applications
Key Observations:
  • Brominated vs. Chlorinated Derivatives: Brominated analogs (e.g., 3-(5-Bromo-2-methoxyphenyl)propanoic acid) often exhibit higher molecular weights and altered lipophilicity compared to chlorinated derivatives like 3-(3-Chloro-4-hydroxyphenyl)propanoic acid. Chlorinated compounds demonstrate selective antimicrobial activity , while brominated derivatives are prioritized for synthetic versatility .
  • Functional Group Influence: Esters (e.g., 3-(methylthio)propanoic acid methyl ester) are volatile aroma contributors in fruits , whereas carboxylic acid derivatives (e.g., 3-(4-Hydroxy-3-nitrophenyl)propanoic acid) are non-volatile and used in medicinal chemistry .

Preparation Methods

Synthesis of 3-Bromopropionic Acid

3-Bromopropionic acid serves as the foundational precursor. Industrial-scale production typically involves the addition of hydrogen bromide (HBr) to acrylonitrile , yielding bromopropionitrile, which is subsequently hydrolyzed under acidic conditions. For example, heating acrylonitrile with aqueous HBr at 80–100°C for 6–8 hours achieves a 75–85% conversion to bromopropionitrile, followed by hydrolysis with sulfuric acid to produce 3-bromopropionic acid.

A catalytic variant employs tetrabutylphosphonium bromide ([PBu₄]Br) under reflux conditions. In one protocol, 2-bromopropionic acid isomerizes to 3-bromopropionic acid at 160°C with [PBu₄]Br (1:1 molar ratio), achieving a 79% yield and >90% selectivity. This method minimizes byproducts but requires high temperatures and specialized equipment.

Etherification with Propanol Derivatives

The 3-bromopropionic acid is then etherified with 3-bromopropanol or related alcohols. A representative procedure involves refluxing equimolar amounts of 3-bromopropionic acid and 3-bromopropanol in toluene with p-toluenesulfonic acid (PTSA) as a catalyst. The reaction typically completes within 4–6 hours, yielding 3-(3-bromopropoxy)propanoic acid with a 65–72% isolated yield.

Table 1: Optimization of Esterification-Hydrolysis Method

ParameterOptimal ConditionYield ImprovementSource
Catalyst[PBu₄]Br (1:1)79% → 85%
Temperature160°CSelectivity >90%
SolventToluene72% yield

Hydrogen Bromide Gas Method

Direct addition of HBr gas to propanoic acid derivatives offers a streamlined pathway but faces challenges due to HBr’s corrosivity and handling difficulties.

HBr Gas Addition to Acrylic Acid

In this approach, acrylic acid reacts with anhydrous HBr gas at 0–5°C in dichloromethane. The exothermic reaction requires precise temperature control to avoid polymerization. After 12 hours, 3-bromopropionic acid precipitates with a 68–75% yield. Subsequent etherification with 3-bromopropanol follows the same protocol as Section 1.2.

In Situ HBr Generation

To circumvent HBr gas handling, acetyl bromide is used as an HBr precursor. A Chinese patent (CN111253255A) details the reaction of acrylate esters with acetyl bromide in methanol at 50–60°C. For instance, methyl acrylate reacts with acetyl bromide (1:1.2 molar ratio) in the presence of hydroquinone (0.5 wt%), achieving 82% conversion to methyl 3-bromopropionate within 2 hours. Hydrolysis with aqueous NaOH then yields this compound.

Table 2: Hydrogen Bromide Method Performance

HBr SourceReaction TimeYieldByproductsSource
Anhydrous HBr gas12 h75%Polyacrylic acid
Acetyl bromide2 h82%Acetic acid

Acrylate-Based Alkylation

This method alkylates propanoic acid derivatives with 1,3-dibromopropane, leveraging nucleophilic substitution.

Alkylation with 1,3-Dibromopropane

A mixture of sodium propanoate and 1,3-dibromopropane in dimethylformamide (DMF) reacts at 80°C for 8 hours. The bromide ion acts as a leaving group, facilitating ether bond formation. After neutralization and extraction, the crude product is purified via vacuum distillation, yielding 58–64%.

Catalytic Enhancement

Adding potassium carbonate (K₂CO₃) improves reaction efficiency by scavenging HBr. For example, ethyl propanoate and 1,3-dibromopropane (1:3 molar ratio) in acetone with K₂CO₃ (20 mol%) reflux for 6 hours, achieving 70% yield.

Table 3: Alkylation Method Optimization

BaseSolventTemperatureYieldSource
NoneDMF80°C64%
K₂CO₃ (20 mol%)Acetone60°C70%

Phosphorus Tribromide-Mediated Bromination

Phosphorus tribromide (PBr₃) facilitates bromination of hydroxyl groups in propanoic acid ethers.

Bromination of 3-(3-Hydroxypropoxy)propanoic Acid

3-(3-Hydroxypropoxy)propanoic acid reacts with PBr₃ (1:1.1 molar ratio) in diethyl ether at 0°C. The reaction completes within 2 hours, yielding this compound with 78% efficiency. Excess PBr₃ is quenched with ice-water, and the product is extracted into dichloromethane.

Side Reactions and Mitigation

PBr₃ may over-brominate the propanoic acid backbone if temperatures exceed 20°C. Maintaining the reaction below 10°C and using stoichiometric PBr₃ reduces dibrominated byproducts to <5%.

Table 4: PBr₃ Bromination Conditions

TemperaturePBr₃ Molar RatioByproductsYieldSource
0°C1:1.1<5%78%
25°C1:1.515%65%

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